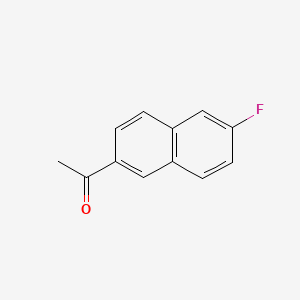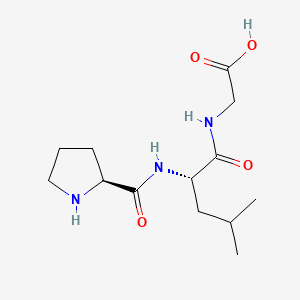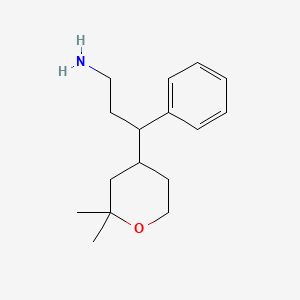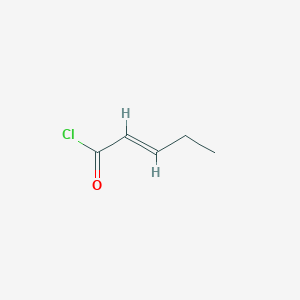
(E)-pent-2-enoyl chloride
Overview
Description
“(E)-pent-2-enoyl chloride” is a chemical compound with the molecular formula C5H7ClO . It is also known by other names such as “(2E)-2-pentenoyl chloride” and "(E)-PENT-2-ENOYL CHLORIDE" .
Synthesis Analysis
The synthesis of “(E)-pent-2-enoyl chloride” can be achieved through various methods. One method involves the use of oxalyl dichloride in toluene at 0 - 20℃ for 5 hours . Another method uses thionyl chloride in N,N-dimethyl-formamide for 1.5 hours with heating .Molecular Structure Analysis
The molecular structure of “(E)-pent-2-enoyl chloride” consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The compound has a double bond stereo .Physical And Chemical Properties Analysis
“(E)-pent-2-enoyl chloride” is a liquid at room temperature . It has a predicted melting point of -42.88° C and a predicted boiling point of approximately 140.5° C at 760 mmHg . The density is predicted to be approximately 1.0 g/mL .Scientific Research Applications
Synthesis of Cyclic Compounds : Matsuo et al. (2010) investigated the trialkylamine-mediated intramolecular cyclization of pent-4-enoyl chlorides. They found that substituting a tertiary alkyl group at the 2-position led to the formation of cyclopent-2-en-1-ones. When substituted with an aromatic group, enol esters were produced, formed by O-acylation of initially formed 3-chlorocyclopentanones with ketenes (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010).
Chiral Compound Preparation : Soloshonok et al. (2002) developed a new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones using enoyl chlorides. This method allows for efficient preparation of various derivatives, offering excellent yields and simplicity, making it useful for preparing target compounds (Soloshonok et al., 2002).
Photocycloaddition Reactions : Brimioulle et al. (2015) studied the intramolecular [2 + 2] photocycloaddition of compounds including pent-4-enoyl derivatives. They explored the stereochemical outcomes of these reactions and found differences in reaction pathways depending on the presence of Lewis acids (Brimioulle, Bauer, & Bach, 2015).
Reactions with Phosphites : Szpala et al. (1981) described the synthesis of dimethyl trans-but-2-enoylphosphonate from the reaction of trimethyl phosphite with trans-but-2-enoyl chloride. This research highlights the reactivity of enoyl chlorides in creating new compounds (Szpala, Tebby, & Griffiths, 1981).
Palladium-Catalyzed Reactions : Gais and Böhme (2002) reported the palladium(0)-catalyzed enantioselective rearrangement of racemic O-allylic thiocarbamates, including derivatives of (E)-pent-2-enoyl chloride. This study demonstrates the utility of (E)-pent-2-enoyl chloride in synthesizing enantioenriched allylic sulfur compounds (Gais & Böhme, 2002).
Stereo- and Regiospecific Synthesis : Liu and Zhang (2004) utilized (E)-pent-2-enoyl chloride in a reaction promoted by samarium metal, leading to the efficient stereo- and regiospecific synthesis of (E)-β,γ-unsaturated carbonyl compounds (Liu & Zhang, 2004).
Mechanism of Action
Target of Action
The primary targets of (E)-pent-2-enoyl chloride are likely to be ion channels , specifically chloride channels . These channels are crucial in maintaining the electrochemical gradient across the cell membrane, contributing to functions such as generation of action potentials and maintenance of resting membrane potential .
Mode of Action
(E)-pent-2-enoyl chloride may interact with its targets, the chloride channels, by binding to them and altering their function . This could lead to changes in the transmembrane potential, affecting the flow of chloride ions across the cell membrane
Biochemical Pathways
Given its potential interaction with chloride channels, it could influence pathways related toneuronal signaling and muscle contraction . Changes in chloride ion flow can alter the excitability of neurons and the contractility of muscles .
Pharmacokinetics
Like other compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of (E)-pent-2-enoyl chloride’s action would likely be related to changes in chloride ion flow across the cell membrane. This could affect neuronal excitability, muscle contractility, and potentially other cellular processes . The exact effects would depend on the specific cells and tissues involved.
Action Environment
The action, efficacy, and stability of (E)-pent-2-enoyl chloride could be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of specific proteins or enzymes could affect its action . Additionally, factors such as temperature and humidity could potentially influence its stability .
properties
IUPAC Name |
(E)-pent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYFDRFBJPGRW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-pent-2-enoyl chloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)
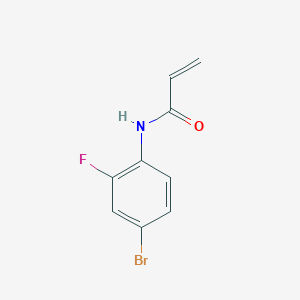
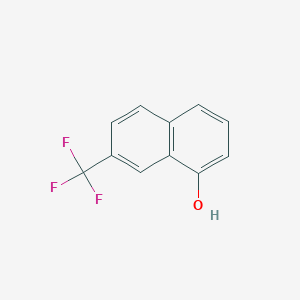
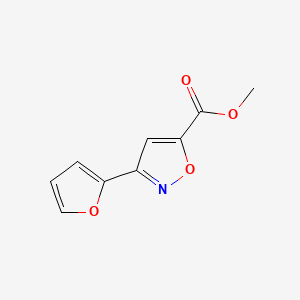
![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)

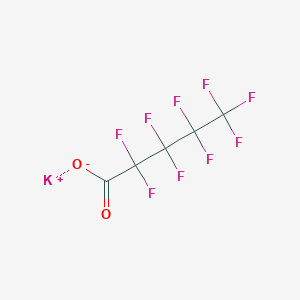
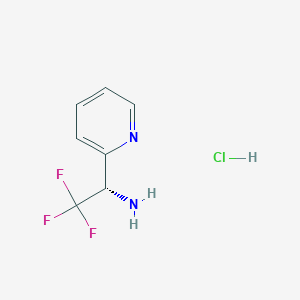
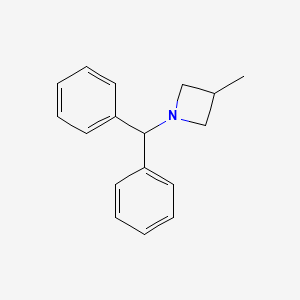
![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)
